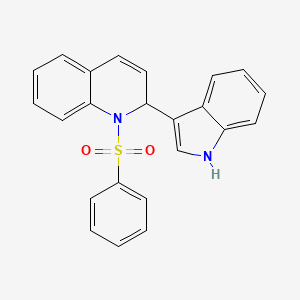
1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline is a complex organic compound that features a benzenesulfonyl group, an indole moiety, and a dihydroquinoline structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The indole derivative is then treated with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Formation of the Dihydroquinoline Ring: The final step involves the cyclization of the intermediate product with an appropriate reagent to form the dihydroquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dihydroquinoline ring to a fully saturated quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Saturated quinoline compounds.
Substitution: Halogenated indole derivatives.
科学研究应用
1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, while the indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
相似化合物的比较
- 1-(Benzenesulfonyl)-1H-indol-3-ylboronic acid
- 1-(Benzenesulfonyl)-1H-indol-3-ylmethanol
- 1-(Benzenesulfonyl)-1H-indol-3-ylacetic acid
Comparison: 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline is unique due to the presence of the dihydroquinoline ring, which imparts distinct electronic and steric properties compared to other benzenesulfonyl-indole derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
63607-31-8 |
|---|---|
分子式 |
C23H18N2O2S |
分子量 |
386.5 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-2-(1H-indol-3-yl)-2H-quinoline |
InChI |
InChI=1S/C23H18N2O2S/c26-28(27,18-9-2-1-3-10-18)25-22-13-7-4-8-17(22)14-15-23(25)20-16-24-21-12-6-5-11-19(20)21/h1-16,23-24H |
InChI 键 |
ABEZHWKJIQLVGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


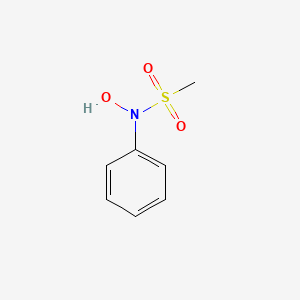
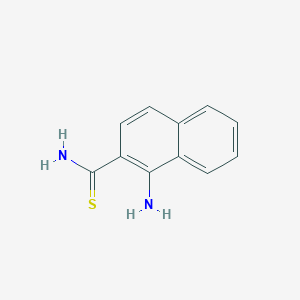
![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
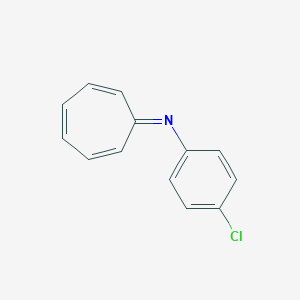
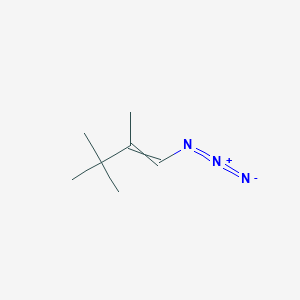
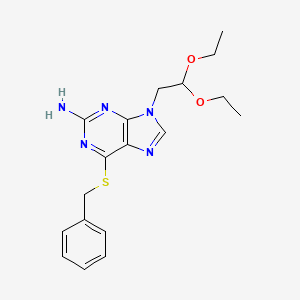
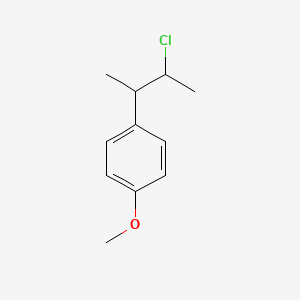
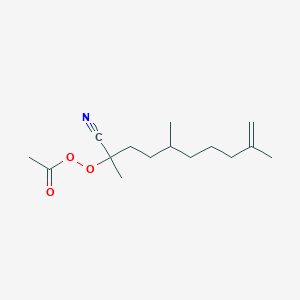
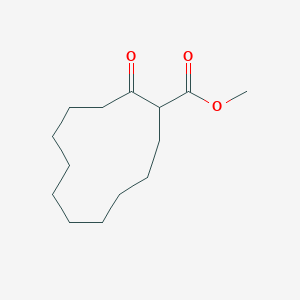
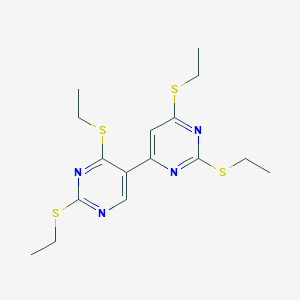
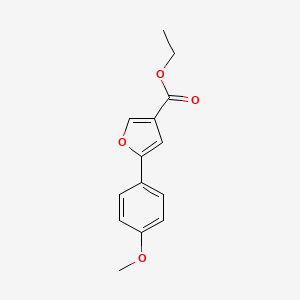
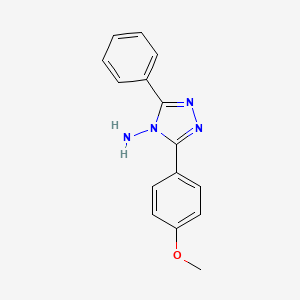
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
